molecular formula C23H24N4O3 B10982282 N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10982282
M. Wt: 404.5 g/mol
InChI Key: MEXWITQJBSEOIL-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals fascinating properties. Let’s break it down:

    N-[2-(dimethylamino)ethyl]: This part contains a dimethylaminoethyl group attached to the nitrogen atom.

    2-[2-(1H-indol-3-yl)ethyl]: Here, we have an indole ring connected to an ethyl group.

    1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: This chunk represents a fused isoindole ring with a carboxamide group and a dioxo (two carbonyl groups) bridge.

Preparation Methods

To synthesize this compound, researchers have employed a clever approach. They react tryptamine (a derivative of indole) with ibuprofen (a common anti-inflammatory drug) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the formation of an amide bond between the carboxyl group of ibuprofen and the amino group of tryptamine. The resulting compound is our target molecule .

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: For amide bond formation, DCC is crucial. Other reactions may involve specific reagents based on the desired transformation.

    Major Products: These depend on the specific reaction conditions. For instance, oxidation could yield different functional groups.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Investigating its interactions with biological molecules (enzymes, receptors) and potential therapeutic applications.

    Medicine: Could it be a drug candidate? Its anti-inflammatory properties (similar to ibuprofen) are intriguing.

    Industry: Perhaps it has applications in materials science or catalysis.

Comparison with Similar Compounds

    Similar Compounds: Explore related structures like naproxen, indomethacin, or other NSAIDs.

    Uniqueness: Highlight what sets our compound apart—perhaps its dual functionality due to the indole moiety.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-26(2)12-10-24-21(28)15-7-8-18-19(13-15)23(30)27(22(18)29)11-9-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28)

InChI Key

MEXWITQJBSEOIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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